4,5-Dinitrocatechol

COMT inhibition BBB permeability EAE model

4,5-Dinitrocatechol (DNC) is a uniquely potent, BBB-permeable COMT inhibitor essential for CNS disorder research, outperforming peripherally-restricted alternatives like entacapone. Its specific 4,5-dinitro substitution pattern is also mandatory for inducing mesophase formation in advanced thermotropic liquid crystals. Procure ≥98% purity for reliable, reproducible results in enzymatic assays, X-ray crystallography, and materials science.

Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
CAS No. 77400-30-7
Cat. No. B1339890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dinitrocatechol
CAS77400-30-7
Molecular FormulaC6H4N2O6
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H
InChIKeyZUWVFOJZGCLEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dinitrocatechol (CAS 77400-30-7) Baseline Characterization for Research Procurement


4,5-Dinitrocatechol (DNC) is a disubstituted catechol derivative bearing nitro groups at the 4- and 5-positions of the 1,2-benzenediol ring. It is recognized primarily as a potent, blood-brain barrier (BBB)-permeable inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical to catecholamine metabolism [1]. Unlike the endogenous substrate catechol, which undergoes rapid O-methylation, the electron-withdrawing nitro substituents render DNC resistant to methylation, thereby enforcing a stable enzyme-inhibitor complex [2]. Beyond its biochemical role, DNC serves as a versatile synthetic building block for functional materials, including thermotropic liquid crystals, owing to the strong mesophase-stabilizing effect conferred by its specific nitro group arrangement [3].

Why 4,5-Dinitrocatechol Cannot Be Interchanged with Other Catechol Derivatives in Critical Applications


Generic substitution among nitro-catechol isomers or alternative COMT inhibitors introduces substantial risk of experimental failure or material property divergence. The 4,5-dinitro substitution pattern uniquely confers blood-brain barrier permeability that is absent in clinically used COMT inhibitors such as entacapone, a differentiation critical for CNS-targeted studies [1]. Furthermore, regioisomers like 3,4-dinitrocatechol or 3,5-dinitrocatechol exhibit divergent electronic landscapes and metal-chelation profiles, directly altering both enzyme inhibition kinetics and coordination chemistry [2]. In materials science, the 4,5-arrangement is specifically required to induce mesophase formation in gallic ester derivatives, whereas unsubstituted or differently substituted analogs fail to yield liquid crystalline behavior [3].

Quantitative Differentiation Evidence for 4,5-Dinitrocatechol (77400-30-7) Against Comparators


Superior CNS Bioavailability: BBB-Permeant COMT Inhibition Versus Entacapone

4,5-Dinitrocatechol (DNC) demonstrates functionally significant blood-brain barrier (BBB) permeability, a property lacking in the clinically used COMT inhibitor entacapone. In the MOG35-55-induced experimental autoimmune encephalomyelitis (EAE) mouse model, DNC treatment (30 mg/kg) resulted in a measurable reduction in clinical disease severity, whereas entacapone at the same dose had no effect on clinical signs, confirming that CNS access is a strict prerequisite for therapeutic benefit in this paradigm [1]. This differential is attributed to DNC's physicochemical profile (e.g., lower molecular weight and favorable logD at pH 7.4) enabling passive CNS penetration.

COMT inhibition BBB permeability EAE model

Mechanistic Differentiation: Non-Methylatable COMT Inhibitor Versus Substrate Catechol

Semi-empirical PM3-level computational studies confirm that dinitrocatechol is not a substrate for COMT-mediated O-methylation, unlike the native ligand catechol. The introduction of electronegative nitro groups drastically reduces the nucleophilicity of the ionized catechol hydroxyls, thereby shifting the interaction from catalysis to potent inhibition [1]. In functional assays, DNC completely abolishes the protective effect of methionine/SAM against L-DOPA toxicity in primary dopaminergic neuron cultures, confirming its effective and durable COMT blockade in a cellular context [2].

COMT methylation resistance enzyme kinetics

Synthetic Yield Comparison: Demethylation Route to 4,5-Dinitrocatechol

A reproducible synthetic route yielding 4,5-dinitrocatechol with moderate to high efficiency has been reported. In the preparation of gallic ester mesogens, the key intermediate 1,2-dimethoxy-4,5-dinitrobenzene is demethylated using BBr₃ at −78 °C to afford 4,5-dinitrocatechol in 68% isolated yield [1]. Alternative direct nitration of catechol often results in complex isomeric mixtures and lower yields, making this multistep protection-deprotection approach the preferred method for obtaining isomerically pure 4,5-dinitrocatechol suitable for further derivatization.

organic synthesis reaction yield building block

Liquid Crystal Mesophase Induction: 4,5-Dinitro Versus Unsubstituted Catechol Esters

The 4,5-dinitro substitution pattern is a critical structural determinant for mesophase formation in gallic ester derivatives. A series of gallic catecholates was evaluated by DSC and polarized optical microscopy; only the 4,5-dinitro derivatives (compounds 1d,f–h) bearing C8H17 and C10H21 to C12H25 alkyl side chains displayed mesophases characterized by fluidity and optical anisotropy. The corresponding unsubstituted and 1,4-disubstituted gallic catecholates (compounds 1, 6, and 7) failed to exhibit any liquid crystalline behavior under identical thermal conditions [1]. This indicates that the strong electron-withdrawing effect and specific geometry of the 4,5-dinitro arrangement are necessary to stabilize the wedge-shaped molecular packing required for thermotropic mesomorphism.

liquid crystals mesomorphism materials chemistry

Physicochemical Divergence: Lipophilicity and Storage Requirements Versus 3,5-Dinitrocatechol

4,5-Dinitrocatechol exhibits a predicted ACD/LogP of 2.64 and an ACD/LogD of -0.23 at pH 7.4, reflecting its intermediate lipophilicity and significant ionization at physiological pH . While 3,5-dinitrocatechol (OR-486) is also a potent COMT inhibitor, its distinct substitution pattern results in altered pKa and metal chelation properties, which may influence solubility and membrane partitioning [1]. Furthermore, vendor technical data specify that 4,5-dinitrocatechol should be stored at -20 °C under inert atmosphere due to its limited stability in DMSO and methanol solutions , a practical procurement consideration that differs from the storage guidelines for some other nitro-catechols.

LogP physicochemical properties storage stability

Recommended Procurement Scenarios for 4,5-Dinitrocatechol (CAS 77400-30-7)


CNS-Targeted COMT Inhibition in Preclinical Neuroscience Models

When investigating the role of COMT in central nervous system disorders such as multiple sclerosis, Parkinson's disease, or neuropsychiatric conditions, 4,5-dinitrocatechol is the reagent of choice. As demonstrated in the EAE model, its intrinsic BBB permeability enables modulation of CNS catecholamine levels, a feat unattainable with peripherally restricted inhibitors like entacapone [1]. This scenario directly leverages the evidence that DNC reduces clinical severity in neuroinflammatory models, whereas entacapone fails to provide benefit [1].

Mechanistic Studies Requiring Non-Methylatable COMT Inhibitor Probes

For enzymatic assays, X-ray crystallography, or molecular dynamics simulations exploring COMT active-site occupancy and inhibition kinetics, 4,5-dinitrocatechol provides a stable, non-methylatable ligand. Unlike catechol, which undergoes turnover and depletion, DNC forms a persistent enzyme-inhibitor complex due to the deactivating nitro groups, as established by semi-empirical modeling [2]. This ensures consistent inhibition throughout the assay window, making it a superior tool compound for mechanistic dissection of COMT function [2].

Synthesis of Functional Mesogenic Materials and Wedge-Shaped Liquid Crystals

In the development of thermotropic liquid crystals for display technologies or responsive materials, 4,5-dinitrocatechol is a critical building block. Its unique substitution pattern is required to induce mesophase formation in gallic ester derivatives, as confirmed by comparative DSC analysis where unsubstituted and other catecholates failed to exhibit any mesomorphic behavior [3]. Procurement of 4,5-dinitrocatechol with high isomeric purity is essential to achieve the desired fluid, optically anisotropic mesophases in the final materials [3].

Technical Documentation Hub

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